molecular formula C16H13NO2 B2947668 3-(3-amino-4-methylphenyl)-2H-chromen-2-one CAS No. 766523-76-6

3-(3-amino-4-methylphenyl)-2H-chromen-2-one

Cat. No. B2947668
CAS RN: 766523-76-6
M. Wt: 251.285
InChI Key: VNXNOXTWJSWFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-amino-4-methylphenyl)-2H-chromen-2-one, also known as AMPC, is an aromatic heterocyclic compound with a wide range of biological activities. It has been studied extensively in recent years due to its potential applications in the fields of drug design, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of 3-(3-amino-4-methylphenyl)-2H-chromen-2-one is not yet fully understood. It is believed to interact with various macromolecules such as proteins, lipids, and carbohydrates. It is also believed to interact with various enzymes and receptors, leading to the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-amino-4-methylphenyl)-2H-chromen-2-one are not yet fully understood. It is believed to have anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties. It has also been shown to have antioxidant and neuroprotective effects. It has been used in the treatment of various diseases such as diabetes, obesity, and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-amino-4-methylphenyl)-2H-chromen-2-one in lab experiments include its availability, low cost, and high yield. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 3-(3-amino-4-methylphenyl)-2H-chromen-2-one in lab experiments is its limited solubility in water.

Future Directions

The future directions for research on 3-(3-amino-4-methylphenyl)-2H-chromen-2-one include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and medicinal chemistry. Other areas of research include the development of new synthesis methods and the study of its interactions with various macromolecules and enzymes. Additionally, further studies on its potential therapeutic applications and its use in the treatment of various diseases are needed.

Synthesis Methods

The synthesis of 3-(3-amino-4-methylphenyl)-2H-chromen-2-one involves the reaction of 3-amino-4-methylphenol with 2-chloro-2H-chromen-2-one in the presence of a base. The reaction takes place in an aqueous solution of anhydrous ethanol and yields the desired product in high yield. The reaction is highly efficient and can be used for the synthesis of a variety of related compounds.

Scientific Research Applications

3-(3-amino-4-methylphenyl)-2H-chromen-2-one has been studied extensively in recent years due to its potential applications in the fields of drug design, medicinal chemistry, and biochemistry. It has been used as a model compound to study the structure-activity relationships of related compounds. It has also been used as a starting material for the synthesis of a variety of biologically active molecules.

properties

IUPAC Name

3-(3-amino-4-methylphenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-6-7-11(9-14(10)17)13-8-12-4-2-3-5-15(12)19-16(13)18/h2-9H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXNOXTWJSWFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-amino-4-methylphenyl)-2H-chromen-2-one

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